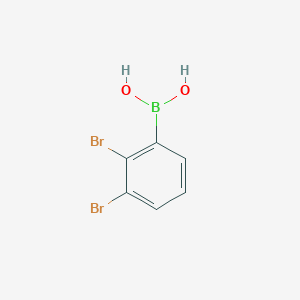

2,3-Dibromophenylboronic acid

描述

Significance of Arylboronic Acids in Contemporary Organic Synthesis and Drug Discovery

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry. musechem.comnih.govresearchgate.net Their prominence stems from a combination of desirable properties, including high stability, low toxicity, and broad commercial availability. musechem.comnih.gov A key application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules like polymers and natural products. scbt.comfujifilm.com This reaction's mild conditions and tolerance of various functional groups have made it a cornerstone of synthetic chemistry. fujifilm.com

Beyond their role as synthetic intermediates, arylboronic acids have garnered significant attention in drug discovery. musechem.comnih.govsci-hub.se The approval of the boronic acid-containing drug Bortezomib (Velcade) by the FDA in 2003 for treating multiple myeloma marked a turning point, sparking increased interest in these compounds for therapeutic applications. musechem.comnih.govmdpi.com The boron atom in arylboronic acids can form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of amino acids in enzyme active sites. nih.gov This ability to act as a transition state mimic and form hydrogen bonds makes them effective enzyme inhibitors. musechem.com The success of Bortezomib has been followed by other boronic acid-based drugs like Ixazomib and Vaborbactam, further solidifying their importance in medicinal chemistry. nih.govmdpi.com Researchers are also exploring their use in chemosensors for detecting specific analytes and in the development of drug delivery systems. musechem.comcam.ac.uk

Overview of Dibromophenylboronic Acid Isomers in Academic Research

Dibromophenylboronic acid isomers are a specific subset of arylboronic acids that have found utility in various research areas. The presence and position of the two bromine atoms on the phenyl ring influence the compound's reactivity, solubility, and potential for intermolecular interactions. scbt.com

One of the well-studied isomers is 3,5-dibromophenylboronic acid. Its bromine substituents enhance its electrophilic character and facilitate halogen bonding. scbt.com This isomer is used in cross-coupling reactions and in the synthesis of phenylene-boroxine networks through vacuo condensation and on-surface radical addition. sigmaaldrich.com It has also been employed in the synthesis of functionalized dihalophenylboronic acids and borondipyrromethene hybrids. sigmaaldrich.com

Another commercially available isomer is 2,3-dichlorophenylboronic acid, which, like its dibromo counterparts, is utilized as a building block in organic synthesis. fujifilm.com The various isomers, including 3,5-dibromophenylboronic acid, are often used as starting materials for creating more complex molecules. biomall.in The study of these isomers contributes to a deeper understanding of how substituent patterns on the aryl ring affect the chemical and physical properties of boronic acids.

Scope of 2,3-Dibromophenylboronic Acid within Advanced Synthetic and Material Science Paradigms

This compound is a specific isomer that holds potential for advanced applications in both synthesis and material science. While less extensively documented in readily available literature compared to the 3,5-isomer, its unique substitution pattern offers distinct possibilities. The adjacent bromine atoms can influence the steric and electronic environment of the boronic acid group, potentially leading to unique reactivity in cross-coupling reactions and other transformations.

In the realm of material science, the dibromo functionality opens avenues for creating novel materials. For instance, thermal dehalogenation reactions can be used to form covalent bonds between molecules. This has been demonstrated with the 3,5-isomer in the formation of self-assembled monolayers, where halogen-halogen interactions also played a stabilizing role. nii.ac.jp Similar principles could be applied to this compound to construct new two-dimensional polymers or porous nanostructures on surfaces. researchgate.net The ability of boronic acids to form boroxine (B1236090) anhydrides through dehydration is another key feature that can be exploited in supramolecular chemistry and the creation of covalent organic frameworks. nii.ac.jpclockss.org The specific arrangement of the bromine atoms in the 2,3-isomer could lead to unique packing and network formation in such materials.

属性

IUPAC Name |

(2,3-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQFBQJMDTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromophenylboronic Acid and Its Derivatives

Direct Synthetic Routes to Arylboronic Acids

Direct routes aim to introduce the boronic acid group onto a pre-existing dibrominated aromatic ring. These methods often leverage the reactivity of aryl-halogen bonds.

A primary and versatile method for synthesizing arylboronic acids involves the functionalization of aryl halides. This is typically achieved through a metal-halogen exchange reaction to form an organometallic intermediate (an organolithium or Grignard reagent), which is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate.

For 2,3-dibromophenylboronic acid, a logical precursor would be 1,2,3-tribromobenzene (B42115). The strategy relies on the selective metal-halogen exchange at one of the bromine atoms, followed by borylation. The reaction of aryl Grignard reagents, prepared from the corresponding aryl bromides, with borate esters is a well-established and convenient protocol for creating the C-B bond. organic-chemistry.org Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired arylboronic acid.

Table 1: Key Steps in Functionalization of Halogenated Precursors

| Step | Description | Reagents |

| 1. Metal-Halogen Exchange | Formation of an organometallic intermediate from an aryl halide. | n-BuLi, iPrMgCl·LiCl |

| 2. Borylation | Reaction of the organometallic species with a boron electrophile. | B(OMe)₃, B(O-iPr)₃ |

| 3. Hydrolysis | Acidic workup to produce the final boronic acid. | HCl (aq), H₂SO₄ (aq) |

This approach is highly effective, though controlling the regioselectivity of the initial metal-halogen exchange can be challenging in molecules with multiple halogen atoms.

An alternative strategy involves the direct bromination of a phenylboronic acid derivative. However, achieving a 2,3-dibromo substitution pattern via electrophilic aromatic substitution on phenylboronic acid is difficult due to the directing effects of the boronic acid group and the first bromine substituent, which primarily favor ortho and para substitution.

More precise methods for regioselective bromination often rely on starting with an aromatic compound that already possesses directing groups to guide the bromination to the desired positions. mdpi.com For instance, starting with a precursor like 2-bromoaniline, one could perform a second bromination, potentially directed by the amino group, followed by a Sandmeyer reaction to replace the amino group with a third bromine, and then proceed with a metal-halogen exchange and borylation at the desired position. N-bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated aromatic compounds. organic-chemistry.org The choice of solvent and catalyst can significantly influence the positional selectivity of the bromination. mdpi.comorganic-chemistry.org

Precursor-Based Synthesis of Dibromophenylboronic Acid Scaffolds

This approach involves constructing the desired dibromophenyl scaffold from simpler precursors. For example, a Diels-Alder cycloaddition reaction could be envisioned to build the aromatic ring with the required substitution pattern already in place. wiley.com More commonly, this strategy refers to the use of a commercially available or readily synthesized precursor like 3,5-dibromophenylboronic acid, which serves as an AB2-type monomer in polymerization reactions. wiley.comrsc.org While not a direct synthesis of the 2,3-isomer, the principles of using functionalized boronic acid monomers are central to materials science. acs.orgsciforum.net The synthesis of the specific 2,3-dibromo isomer would likely revert to the functionalization of a suitable precursor like 1,2-dibromobenzene (B107964) or 1,2,3-tribromobenzene as the most straightforward route. organic-chemistry.org

Protecting Group Strategies for Boronic Acid Functionality

Boronic acids can be unstable under certain reaction conditions and may undergo undesired side reactions like protodeboronation or trimerization to form boroxines. chem-station.com To prevent this, the boronic acid group is often "protected" by converting it into a more stable derivative, which can be reversed later in the synthetic sequence. google.comnih.gov

Boronic acids can be protected by forming stable complexes with certain amines. A prominent example is the use of 1,8-diaminonaphthalene (B57835) (dan). google.comnih.gov In this strategy, the boronic acid reacts with the diamine to form a stable five-membered ring structure. The lone pairs of electrons on the nitrogen atoms donate into the vacant p-orbital of the boron atom. chem-station.comgoogle.com This donation reduces the Lewis acidity and reactivity of the boron center, making the resulting R-B(dan) derivative very stable under a wide range of conditions, including chromatography and various coupling reactions. chem-station.comnih.gov

The protection is robust but can be readily reversed. Deprotection is typically achieved through acidic hydrolysis, which breaks the B-N bonds and allows for the easy removal of the 1,8-diaminonaphthalene by extraction. chem-station.com

Table 2: Comparison of Amine-Based Protecting Groups

| Protecting Agent | Structure | Stability | Deprotection |

| 1,8-Diaminonaphthalene (dan) | Bidentate amine | High stability to many reagents | Acidic hydrolysis chem-station.com |

| N-methyliminodiacetic acid (MIDA) | Tridentate ligand | Stable to anhydrous Suzuki-Miyaura conditions nih.govacs.org | Mild aqueous base researchgate.net |

The most common strategy for protecting boronic acids is their conversion to cyclic boronate esters by reaction with a diol. chem-station.comrsc.org These esters mask the reactive boronic acid functionality, allowing for transformations on other parts of the molecule.

Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is the most widely used diol for this purpose, forming a pinacol boronate ester (Bpin). chem-station.com These esters are notably stable, often capable of withstanding column chromatography, yet are reactive enough to participate directly in cross-coupling reactions. chem-station.comresearchgate.net The formation of pinacol esters can be achieved through various methods, including the Miyaura borylation reaction. chem-station.com

While highly stable, the deprotection of pinacol esters to regenerate the free boronic acid can sometimes be challenging, often requiring acidic conditions. chem-station.com Other diols, such as neopentyl glycol, can also be used to form cyclic esters with varying degrees of stability and reactivity. researchgate.net The use of boronic esters as protecting groups is a cornerstone of modern organic synthesis, enabling complex, multi-step reaction sequences. rsc.orgresearchgate.netresearchgate.net

Mechanochemical Synthesis Approaches for Dibromophenylboronic Acid Derivatives

Mechanochemical synthesis, a technique that utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. beilstein-journals.orgnih.gov This approach often circumvents the need for large quantities of hazardous solvents, can lead to shorter reaction times, and can enable reactions with otherwise insoluble substrates. researchgate.netresearchgate.net In the context of arylboronic acids and their derivatives, mechanochemistry offers a powerful tool for their preparation, particularly through the palladium-catalyzed borylation of aryl halides. beilstein-journals.orgorganic-chemistry.org

Research into the solid-state palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron (B136004) (B₂pin₂) using ball milling has demonstrated the broad applicability of this method for creating a variety of synthetically useful arylboronates. beilstein-journals.org These reactions are typically characterized by their rapid completion, often within minutes, and their ability to be performed in the air without the need for rigorously dry and degassed conditions, which are often mandatory for conventional solution-based borylation reactions. beilstein-journals.orgbeilstein-journals.org

A general protocol for the mechanochemical borylation of aryl halides involves the milling of the aryl halide with B₂pin₂, a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base, commonly potassium acetate (KOAc). beilstein-journals.org In some instances, the addition of a small amount of a liquid grinding auxiliary can be beneficial. beilstein-journals.org While a specific mechanochemical protocol for the direct synthesis of this compound from 1,2-dibromobenzene has not been extensively detailed in the reviewed literature, the established methodologies for a wide range of aryl bromides provide a strong foundation for its feasibility. The general reaction scheme is as follows:

General Mechanochemical Borylation of an Aryl Halide: Ar-X + B₂pin₂ --(Pd catalyst, Base, Ball Mill)--> Ar-Bpin

The resulting boronate ester (Ar-Bpin) can then be hydrolyzed to the corresponding boronic acid (Ar-B(OH)₂).

Detailed research findings have established the optimal conditions and substrate scope for this transformation. For instance, a study by Kubota et al. demonstrated the efficient borylation of various aryl halides. beilstein-journals.org The key findings from such studies are often presented in data tables that showcase the reaction's versatility.

| Aryl Halide Substrate | Catalyst System | Base | Milling Time | Yield of Arylboronate (%) |

|---|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ | KOAc | 10 min | 95 |

| 4-Bromotoluene | Pd(OAc)₂ | KOAc | 10 min | 93 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | KOAc | 10 min | 91 |

| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ | KOAc | 10 min | 94 |

| 2-Bromopyridine | Pd(OAc)₂ | KOAc | 10 min | 85 |

Furthermore, the utility of mechanochemistry extends to the synthesis of derivatives from dibromophenylboronic acids. A notable example is the mechanochemical synthesis of hyperbranched polyphenylenes through the Suzuki polymerization of 3,5-dibromophenylboronic acid. nih.gov This reaction, which also utilizes a palladium catalyst and a base in a ball mill, demonstrates that dibrominated phenylboronic acids are effective monomers for solvent-free polymerization, yielding complex macromolecular structures. nih.gov This highlights the potential for synthesizing polymeric derivatives from isomers like this compound under similar mechanochemical conditions.

The selective functionalization of dibromoarenes is another area where mechanochemistry has shown promise. Studies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of liquid, unbiased dibromoarenes have demonstrated that monoarylated products can be obtained with high selectivity under mechanochemical conditions. researchgate.net This selectivity is attributed to the in-situ crystallization of the monoarylated product, which reduces its reactivity compared to the liquid starting material. researchgate.net This principle could potentially be applied to control the reactivity of 1,2-dibromobenzene during a mechanochemical borylation to favor the formation of this compound pinacol ester.

Mechanistic Investigations of 2,3 Dibromophenylboronic Acid Reactivity

Intrinsic Lewis Acidity of Arylboronic Acids

Unlike carboxylic acids, which are Brønsted acids that donate a proton, arylboronic acids primarily function as Lewis acids. mdpi.comwiley-vch.de Their acidity arises from the vacant p-orbital on the sp²-hybridized boron atom, which can accept a pair of electrons from a Lewis base. wiley-vch.de In aqueous solutions, this typically involves the acceptance of a hydroxide (B78521) ion to form a more stable, tetrahedral boronate species, B(OH)₃⁻. mdpi.comwikipedia.org This behavior is the cornerstone of their chemical properties and applications.

The Lewis acidity of boronic acids is quantified experimentally through several methods. The most common is determining the acidity constant (pKa) via potentiometric or spectrophotometric titration in an aqueous solution. mdpi.comacs.org This pKa value, however, reflects the equilibrium of the acid with hydroxide ions from water to form the boronate anion, not a simple proton dissociation. mdpi.com

Another powerful technique for assessing Lewis acidity in non-aqueous media is the Gutmann-Beckett method. mdpi.comresearchgate.net This method involves forming a complex between the boronic acid and a probe Lewis base, typically triethylphosphine (B1216732) oxide (TEPO). The change in the ³¹P NMR chemical shift of TEPO upon complexation provides a measure of the boronic acid's acceptor number (AN), which is a direct reflection of its Lewis acidity. mdpi.comresearchgate.net Studies have shown that for certain reactions, these AN values correlate better with catalytic activity than aqueous pKa values. mdpi.com

The electronic nature of substituents on the phenyl ring significantly modulates the Lewis acidity of an arylboronic acid. The effect of these substituents can be rationalized by considering their inductive and resonance effects, often correlated using the Hammett equation. mdpi.comclockss.org

Electron-withdrawing groups (EWGs) , such as nitro (NO₂) or trifluoromethyl (CF₃), increase Lewis acidity. They pull electron density from the aromatic ring, making the boron atom more electron-deficient and a stronger Lewis acid. mdpi.commdpi.com

Electron-donating groups (EDGs) , such as methoxy (B1213986) (OCH₃), decrease Lewis acidity by donating electron density to the ring, which in turn reduces the electrophilicity of the boron center. clockss.org

The position of the substituent is also critical:

Para-substituents: Both inductive and resonance effects are at play. For halogens, these opposing effects result in only a slight increase in acidity. mdpi.com

Meta-substituents: The inductive effect is dominant, leading to a more pronounced increase in acidity. mdpi.com

Ortho-substituents: These can have complex effects, including steric hindrance and the potential for intramolecular hydrogen bonding. An ortho-halogen can form a hydrogen bond with a hydroxyl group of the boronic acid, which stabilizes the resulting tetrahedral boronate anion and significantly increases acidity. mdpi.commdpi.com

For 2,3-dibromophenylboronic acid, the bromine at the meta-position (position 3) primarily exerts a strong electron-withdrawing inductive effect. The bromine at the ortho-position (position 2) contributes both a strong inductive effect and a potential stabilizing intramolecular interaction. The combination of these two powerful electron-withdrawing bromine atoms is expected to make this compound a considerably stronger Lewis acid than phenylboronic acid.

Table 1: Acidity Constants (pKa) for Selected Substituted Phenylboronic Acids in Water This table illustrates the impact of different substituents on the Lewis acidity of phenylboronic acid. A lower pKa value indicates stronger acidity.

| Compound | Substituent(s) | pKa |

| Phenylboronic acid | H | 8.86 mdpi.com |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.17 clockss.org |

| 4-Chlorophenylboronic acid | 4-Cl | 8.65 mdpi.com |

| 3-Chlorophenylboronic acid | 3-Cl | 8.12 mdpi.com |

| 2-Fluorophenylboronic acid | 2-F | 7.97 mdpi.com |

| 3-Nitrophenylboronic acid | 3-NO₂ | 7.98 acs.org |

| 3,5-Difluorophenylboronic acid | 3,5-F₂ | 7.35 mdpi.com |

The Lewis acidic nature of arylboronic acids enables them to act as catalysts for reactions involving the activation of hydroxyl groups, such as dehydrative Friedel-Crafts alkylations of electron-rich arenes. acs.org In these processes, the boronic acid interacts with an alcohol, facilitating the departure of the hydroxyl group as water and generating a carbocationic intermediate that is then attacked by the electron-rich aromatic system. acs.org Furthermore, copper-mediated cross-coupling reactions have been described where arylboronic acids arylate the C-H bonds of electron-rich arenes to form biaryls. nih.gov

Boroxine (B1236090) Formation: Principles and Mechanism

A characteristic reaction of boronic acids is their self-condensation to form six-membered cyclic anhydrides known as boroxines (1,3,5,2,4,6-trioxatriborinanes). wiley-vch.denih.gov This process is fundamental to the chemistry of boronic acids and can influence their storage, purity, and reactivity.

Boroxine formation is a dehydrative cyclotrimerization reaction where three molecules of a boronic acid condense, eliminating three molecules of water to form the stable six-membered B-O-B-O-B-O ring. nih.govclockss.org

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This transformation can be induced by several methods, including simple heating, azeotropic distillation to remove water, or by using chemical drying agents like sulfuric acid or phosphorus pentoxide. wiley-vch.denih.gov The reaction is known to be reversible, and the boroxine can be readily hydrolyzed back to the corresponding boronic acid by the addition of water. clockss.orgresearchgate.net

The equilibrium between a boronic acid and its boroxine is governed by thermodynamic factors and reaction conditions, particularly the concentration of water. researchgate.netrsc.org Computational and experimental studies have shown that boroxine formation is typically an entropically driven process. nih.govresearchgate.net

The reaction is often endothermic (enthalpically unfavorable, ΔH > 0), meaning it requires an input of energy. clockss.orgnih.gov However, this is counteracted by a significant positive change in entropy (ΔS > 0), which results from the release of three individual water molecules from the more ordered boronic acid state into the bulk solvent. clockss.orgresearchgate.net For instance, the formation of triphenylboroxine in CDCl₃ was found to have a ΔH of +14.3 kJ mol⁻¹ and a ΔS of +37.8 J K⁻¹ mol⁻¹. researchgate.net

Substituent effects also play a key role in the position of this equilibrium.

Electron-donating groups on the aryl ring stabilize the boroxine and favor its formation. clockss.org

Electron-withdrawing groups , conversely, make the boron atom more susceptible to nucleophilic attack by water, thus accelerating hydrolysis and shifting the equilibrium toward the monomeric boronic acid. clockss.org

Given the strong electron-withdrawing character of the two bromine atoms in this compound, it is expected that the equilibrium would strongly favor the monomeric acid form over the boroxine, particularly in any non-anhydrous environment.

Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent the most common application of this compound. wikipedia.orglibretexts.org The general mechanism for this reaction involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgresearchgate.net The specific substitution pattern of this compound, with one bromine atom ortho to the boronic acid and another in the meta position, introduces electronic and steric factors that can influence the rate and selectivity of each step.

Oxidative Addition Pathways

Oxidative addition is typically the first step in the catalytic cycle, where a low-valent palladium(0) complex inserts into the carbon-halogen bond of an organic halide coupling partner. wikipedia.orglibretexts.org In reactions involving this compound, the compound itself contains two carbon-bromine (C-Br) bonds. While the primary role of the boronic acid is to act as the nucleophilic partner in the transmetalation step, the presence of these C-Br bonds means it could potentially undergo oxidative addition itself, leading to homocoupling or polymerization products. researchgate.net

However, in a standard Suzuki-Miyaura coupling with an aryl halide (Ar-X), the palladium(0) catalyst preferentially reacts with the more reactive aryl halide. The general catalytic cycle begins with the formation of an active Pd(0) species, which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. wikipedia.org

Key factors influencing oxidative addition in this context include:

Nature of the Halide: Aryl iodides react faster than aryl bromides, which in turn are more reactive than aryl chlorides.

Ligands: Electron-rich and bulky phosphine (B1218219) ligands on the palladium center generally accelerate the oxidative addition step.

Palladium Precursor: The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can influence the formation of the active Pd(0) catalyst. organic-chemistry.org

While direct oxidative addition to the C-Br bonds of this compound is less common in a typical cross-coupling scenario, it can be a competing pathway, especially under conditions that favor homocoupling. The electronic properties imparted by the two bromine atoms—both being electron-withdrawing and ortho/meta directing—can affect the electron density of the aromatic ring and the lability of the C-Br bonds.

| Parameter | Influence on Oxidative Addition | Example/Note |

|---|---|---|

| Catalyst | Pd(0) complexes like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ are active. | The choice of ligand is crucial for catalyst stability and reactivity. organic-chemistry.org |

| Ligand | Bulky, electron-donating phosphines (e.g., P(t-Bu)₃, SPhos) facilitate the reaction. | Stabilizes the Pd(0) center and promotes insertion into the Ar-X bond. |

| Substrate (Ar-X) | Reactivity order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. | Aryl bromides and iodides are common coupling partners. nih.gov |

Transmetalation Steps in Cross-Coupling

Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other ligand. wikipedia.orglibretexts.org This is a critical bond-forming step in the Suzuki-Miyaura reaction. For this compound, this involves the transfer of the 2,3-dibromophenyl group to the organopalladium intermediate (Ar-Pd(II)-X) formed during oxidative addition.

The transmetalation process requires the activation of the boronic acid by a base. wikipedia.orgorganic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center. researchgate.net

The mechanism can proceed through different pathways, often involving a palladium-hydroxo or palladium-alkoxo complex. chemrxiv.org The general sequence is:

Reaction of the Ar-Pd(II)-X complex with the base to form an Ar-Pd(II)-OR' species.

Reaction of this species with the boronic acid (or boronate) to form a new intermediate with a Pd-O-B linkage.

Transfer of the aryl group from boron to palladium, yielding a diorganopalladium(II) complex (Ar-Pd(II)-Ar').

The steric hindrance from the ortho-bromine atom in this compound could potentially slow down the rate of transmetalation compared to less substituted phenylboronic acids. However, the electron-withdrawing nature of the bromine atoms might also influence the Lewis acidity of the boron center.

| Component | Role in Transmetalation | Example |

|---|---|---|

| Boronic Acid | Source of the nucleophilic aryl group. | This compound |

| Base | Activates the boronic acid to form a more nucleophilic boronate. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH researchgate.net |

| Solvent | Can influence the solubility of reagents and the nature of the base. | Toluene, Dioxane, DME, often with water. nih.gov |

| Organopalladium Intermediate | Accepts the aryl group from the boronate. | Ar-Pd(II)-L₂-X |

Reductive Elimination Sequences

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the diorganopalladium(II) intermediate couple and are expelled from the metal center, forming the new C-C bond of the biaryl product. wikipedia.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

For the reaction to be successful, reductive elimination must be faster than competing side reactions, such as β-hydride elimination. The geometry of the diorganopalladium(II) complex is crucial; the two groups to be eliminated must be in a cis orientation to each other. Bulky ligands, which promote a cis geometry and increase steric strain, often facilitate reductive elimination.

In the context of this compound, the diorganopalladium(II) intermediate would be of the type (Aryl)(2,3-Dibromophenyl)Pd(II)L₂. The electronic and steric properties of the 2,3-dibromophenyl group can affect the rate of this step. The steric bulk of the ortho-bromine atom may promote reductive elimination by increasing steric crowding around the palladium center.

| Factor | Effect on Reductive Elimination | Details |

|---|---|---|

| Ligand Steric Bulk | Bulky ligands accelerate reductive elimination. | Increases steric strain, favoring bond formation and product release. |

| Electronic Nature of Aryl Groups | Electron-withdrawing groups can sometimes slow the reaction, but the effect is complex. | The two bromine atoms on the 2,3-dibromophenyl ring make it electron-deficient. |

| Complex Geometry | A cis arrangement of the two aryl groups is required. | Isomerization from a trans to a cis complex may be necessary. wikipedia.org |

Non-Palladium Catalysis in Dibromophenylboronic Acid Transformations

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals such as nickel, copper, and rhodium have also been shown to catalyze cross-coupling reactions of boronic acids. organic-chemistry.orgchem-soc.si These alternative catalysts can offer different reactivity, selectivity, and functional group tolerance. Specific mechanistic studies on this compound with these metals are scarce, but general principles can be applied.

Nickel Catalysis: Nickel catalysts are often cheaper than palladium and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. libretexts.org Nickel-catalyzed Suzuki-Miyaura reactions can proceed through a similar catalytic cycle involving Ni(0)/Ni(II) species, but can also involve Ni(I)/Ni(III) cycles or radical pathways, depending on the reaction conditions. The use of nickel could provide an alternative pathway for the functionalization of this compound.

Copper Catalysis: Copper-catalyzed reactions, such as the Chan-Lam coupling, are typically used for C-N and C-O bond formation but can also facilitate C-C bond formation, including the homocoupling of boronic acids. organic-chemistry.org The mechanism is distinct from the palladium cycle and often involves Cu(I)/Cu(III) or Cu(II) intermediates. For a substrate like this compound, copper catalysis could potentially be used for selective C-N or C-O bond formation at the boron position without affecting the C-Br bonds.

Rhodium Catalysis: Rhodium catalysts are known to mediate the 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds. beilstein-journals.org The mechanism involves the transmetalation of the aryl group from boron to a Rh(I) center. This type of reactivity offers a completely different synthetic application for this compound compared to the cross-coupling reactions, allowing for its incorporation into different molecular scaffolds.

| Metal Catalyst | Typical Reaction Type with Boronic Acids | Potential Application for this compound |

|---|---|---|

| Nickel (Ni) | Suzuki-Miyaura type cross-coupling. libretexts.org | Coupling with challenging electrophiles (e.g., aryl chlorides). |

| Copper (Cu) | Chan-Lam C-N/C-O coupling, homocoupling. organic-chemistry.org | Synthesis of diaryl ethers or anilines. |

| Rhodium (Rh) | 1,4-Conjugate addition to enones. beilstein-journals.org | Formation of β-aryl ketones/esters. |

Applications of 2,3 Dibromophenylboronic Acid in Advanced Organic Synthesis

Cross-Coupling Chemistry

Cross-coupling reactions are fundamental transformations in modern organic synthesis, and 2,3-dibromophenylboronic acid serves as a key building block in several important catalytic processes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. libretexts.org This reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. tcichemicals.com The general catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

This compound is effectively used to synthesize substituted biphenyls. In a typical Suzuki-Miyaura reaction, the boronic acid functional group selectively couples with an aryl halide in the presence of a palladium catalyst and a base. tcichemicals.com This initial coupling yields a brominated biphenyl intermediate. The remaining bromine atoms on the newly formed biphenyl can then undergo further cross-coupling reactions, allowing for the stepwise and controlled synthesis of more complex polyaryl systems. This iterative coupling strategy is a cornerstone for building conjugated organic materials and complex pharmaceutical intermediates.

The presence of two bromine atoms on the this compound ring introduces the challenge and opportunity of regioselectivity. The reactivity of the C-Br bonds can be differentiated from the reactivity of the C-B(OH)₂ bond. In a reaction with a polyhalogenated substrate, the Suzuki-Miyaura coupling will typically occur at the boronic acid site first.

Furthermore, the two bromine atoms themselves may exhibit different reactivities in subsequent coupling reactions due to steric and electronic effects. This allows for selective, stepwise functionalization. By carefully controlling reaction conditions—such as the stoichiometry of the coupling partner, the choice of catalyst, ligand, and base—it is possible to achieve regioselective coupling at one of the bromine positions over the other. mdpi.com For instance, a less hindered bromine atom might react preferentially under specific catalytic conditions. This control is crucial for the synthesis of precisely substituted aromatic compounds. researchgate.net

The success of the Suzuki-Miyaura coupling of this compound, especially with less reactive coupling partners like aryl chlorides, depends heavily on the catalytic system. organic-chemistry.org Palladium catalysts are most common, with precursors like Pd(OAc)₂ or Pd₂(dba)₃ being widely used. libretexts.org The reactivity and stability of the active palladium catalyst are enhanced by electron-rich and bulky ligands. libretexts.org

Modern catalysis has seen the development of highly effective systems:

Phosphine (B1218219) Ligands: Bulky, electron-donating phosphine ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are effective for coupling a wide range of substrates. organic-chemistry.org Buchwald and Fu have developed specialized biarylphosphine ligands (e.g., SPhos, XPhos) that generate highly active catalysts capable of facilitating difficult couplings under mild conditions. rsc.org

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors that form very stable and highly active palladium complexes. They have proven effective in Suzuki-Miyaura couplings, including those involving challenging substrates. nih.gov

Palladacycles: These are pre-catalysts that are thermally stable and often insensitive to air and water. libretexts.org They can generate the active Pd(0) species under mild conditions, allowing for efficient coupling with low catalyst loadings. rsc.orgrsc.org

The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent also plays a critical role in the reaction's efficiency and selectivity. researchgate.netsemanticscholar.org

| Catalyst/Precursor | Ligand Type | Common Substrates | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky Phosphines (e.g., PCy₃, P(t-Bu)₃) | Aryl/Vinyl Halides & Triflates | Broad substrate scope, high reactivity. organic-chemistry.org |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Iodides & Bromides | Commercially available, widely used. mdpi.com |

| Various | Buchwald Ligands (e.g., SPhos, XPhos) | Aryl Chlorides, hindered substrates | High activity, mild conditions, low catalyst loading. rsc.org |

| Various | N-Heterocyclic Carbenes (NHCs) | Aryl Chlorides & Bromides | High stability and activity. nih.gov |

| Palladacycles | Integrated Ligand | Aryl Halides | Stable, efficient pre-catalysts. libretexts.org |

Copper-Promoted C-O and C-N Cross-Coupling Reactions

Beyond C-C bond formation, arylboronic acids like this compound are valuable reagents in copper-promoted cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam (CEL) couplings. These reactions form carbon-heteroatom bonds, specifically C-O and C-N bonds, under relatively mild conditions. researchgate.net

In a typical Chan-Lam reaction, the arylboronic acid couples with an alcohol (for C-O bonds) or an amine/amide (for C-N bonds) in the presence of a copper(II) salt, such as Cu(OAc)₂. The reaction is often run in the presence of a base and, in many cases, open to the air, as oxygen can serve as the oxidant. nih.gov This methodology provides a powerful alternative to traditional methods like the Ullmann condensation, which often requires harsh reaction conditions. nih.gov

This compound can thus be used to synthesize diaryl ethers and N-aryl amines or amides. The boronic acid group is the reactive site for the copper-catalyzed coupling, leaving the two bromine atoms available for subsequent transformations, such as a Suzuki-Miyaura coupling, to build molecular complexity. researchgate.net

Rhodium-Catalyzed Additions

Rhodium catalysts can mediate the addition of arylboronic acids to various unsaturated functional groups. This provides a reliable method for forming C-C bonds with high functional group tolerance. wiley-vch.de

Conjugate Addition (1,4-Addition): In the presence of a rhodium catalyst, this compound can add to α,β-unsaturated carbonyl compounds (enones, enoates). organic-chemistry.org This 1,4-addition, or Michael addition, results in the formation of a β-aryl ketone or ester. The reaction is highly efficient and avoids issues like 1,2-addition that can occur with more reactive organometallic reagents like Grignard or organolithium compounds. wiley-vch.de The transmetalation from the boronic acid to the rhodium complex is a key step in the catalytic cycle. wiley-vch.de

Addition to Aldehydes (1,2-Addition): Rhodium catalysts also enable the 1,2-addition of arylboronic acids to aldehydes, producing secondary alcohols. nih.gov This transformation is a valuable alternative to using organolithium or Grignard reagents, especially for substrates with sensitive functional groups.

For both types of additions, the development of chiral ligands for the rhodium catalyst has enabled highly enantioselective transformations, providing access to chiral alcohols and carbonyl compounds. rsc.org

| Reaction Type | Electrophile | Product | Catalyst System Example |

|---|---|---|---|

| Conjugate (1,4-) Addition | α,β-Unsaturated Ketone/Ester | β-Aryl Ketone/Ester | Rh(acac)(CO)₂ / BINAP organic-chemistry.org |

| 1,2-Addition | Aldehyde | Secondary Alcohol | [Rh(acac)(CO)₂] / Diphosphane Ligand nih.gov |

| Conjugate (1,4-) Addition | α,β-Unsaturated Amide | β-Aryl Amide | Rh(acac)(CH₂CH₂)₂ / (S)-BINAP organic-chemistry.org |

Integration of 2,3 Dibromophenylboronic Acid in Functional Materials Science

Covalent Organic Frameworks (COFs) Fabrication

Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The trifunctional nature of 2,3-Dibromophenylboronic acid allows for its use in sophisticated strategies to build robust and functional COF architectures.

One of the foundational methods for COF synthesis involves the self-condensation of boronic acids to form stable, six-membered boroxine (B1236090) rings. researchgate.netbham.ac.uk This dehydration reaction, typically conducted under solvothermal conditions, results in the formation of planar, porous two-dimensional (2D) or three-dimensional (3D) networks. nih.gov

This compound can serve as a monomer in this process. The boronic acid moiety participates in the trimerization reaction to form the B₃O₃ boroxine rings, which act as the vertices of the porous framework. The 2,3-dibromophenyl units would then constitute the linking struts of the network. While the parent COF-1 is famously synthesized from 1,4-benzenediboronic acid, the use of a monosubstituted boronic acid like this compound would result in a structure where the bromine atoms decorate the pore walls. researchgate.net This functionalization can significantly alter the framework's properties, including its surface area, pore size, and chemical affinity, making it suitable for applications in gas separation or catalysis. The reversibility of boroxine formation allows for error correction during synthesis, which is crucial for achieving a highly crystalline and ordered material. clockss.org

Table 1: Comparison of Boronic Acid Monomers for Boroxine-Linked COFs

| Monomer | Structure | Functionality | Resulting COF Characteristics |

|---|---|---|---|

| 1,4-Benzenediboronic acid | B(OH)₂-C₆H₄-B(OH)₂ | Difunctional Linker | Forms extended 2D sheets (e.g., COF-1); unfunctionalized pores. researchgate.net |

| This compound | C₆H₃Br₂-B(OH)₂ | Monofunctional (for boroxine formation) with additional reactive sites | Forms boroxine nodes with pore walls decorated by dibromo-phenyl groups; potential for post-synthetic modification. |

The presence of both boronic acid and bromo functional groups on the same molecule allows for orthogonal, stepwise polymerization strategies. This approach involves two distinct and non-interfering chemical reactions to build the framework, offering enhanced control over the final structure.

A potential synthetic route could involve a two-step process:

Boroxine Network Formation: Initially, the this compound monomers are polymerized under conditions that favor the self-condensation of the boronic acid groups. This step forms a preliminary, non-covalent or partially covalent 2D framework held together by boroxine linkages and hydrogen bonds.

C-C Bond Formation: Subsequently, a second reaction is triggered to form carbon-carbon bonds between the phenyl rings via the bromine atoms. This can be achieved through a dehalogenative Ullmann coupling reaction, which is often catalyzed by copper and promoted by heat. This second polymerization step would covalently stitch the layers or adjacent phenyl units together, significantly enhancing the chemical and thermal stability of the final material.

This orthogonal approach leverages the different reactivity of the functional groups to create a hierarchical and highly robust COF. The initial, reversible boroxine formation allows for a crystalline, ordered intermediate, which then serves as a template for the subsequent irreversible C-C bond formation.

On-surface synthesis is a bottom-up approach to create atomically precise 2D materials directly on a solid substrate, typically under ultrahigh vacuum conditions. rsc.org Boronic acids are well-established precursors for the on-surface formation of 2D COFs. researchgate.netmdpi.com

For this compound, the synthesis on a catalytic metal surface (e.g., Au(111), Ag(111)) would proceed through a sequence of programmed reactions:

Deposition and Self-Assembly: The molecules are deposited onto the substrate, where they self-assemble into an ordered precursor layer.

Boroxine Formation: Upon gentle annealing, the boronic acid groups undergo dehydration to form a 2D network linked by boroxine rings. This process is analogous to the bulk COF synthesis but confined to a 2D plane. rsc.org

Dehalogenative Coupling: At higher temperatures, the catalytic surface activates the C-Br bonds, leading to a dehalogenative Ullmann-type coupling. This reaction forms new C-C bonds between adjacent phenyl rings, creating a fully covalent 2D polymer.

This method allows for the direct fabrication of single-layer covalent networks with high structural precision. The bromine atoms are essential for the final covalent linking step, transforming the boroxine network into a more robust polyphenylene-type network.

Design and Synthesis of Functional Polymers

Beyond crystalline frameworks, this compound is a valuable monomer for synthesizing amorphous functional polymers with unique topologies and properties for optoelectronic applications.

Hyperbranched polymers are three-dimensional, globular macromolecules characterized by a highly branched structure and a large number of terminal functional groups. semopenalex.org They can be synthesized in a convenient one-pot reaction from ABₓ-type monomers, where 'A' and 'B' are different reactive groups.

This compound can be viewed as an A(B)₂-type monomer, where the boronic acid is the 'A' group and the two bromine atoms are the 'B' groups. Its isomer, 3,5-dibromophenylboronic acid, is a well-established AB₂ monomer for synthesizing hyperbranched polyphenylenes via a palladium-catalyzed Suzuki self-polycondensation. researchgate.net In this reaction, the boronic acid group of one monomer couples with a bromine atom on another monomer.

Table 2: Comparison of Dibromophenylboronic Acid Isomers as AB₂ Monomers for Hyperbranched Polymers

| Monomer | Structure Type | Polymerization Method | Expected Polymer Structure | Key Considerations |

|---|---|---|---|---|

| 3,5-Dibromophenylboronic acid | AB₂ | Suzuki Self-Polycondensation | Well-defined hyperbranched polyphenylene with low steric hindrance at reaction sites. researchgate.net | Efficient polymerization leads to high molecular weight polymers with a high degree of branching. |

| This compound | A(B)₂ | Suzuki Self-Polycondensation | Hyperbranched polyphenylene. | The ortho-positioning of the two bromine atoms may introduce significant steric hindrance, potentially affecting the polymerization kinetics and the final degree of branching. |

The polymerization of this compound would similarly proceed via Suzuki coupling, yielding a hyperbranched aromatic polymer. The resulting material would be microporous due to the contorted, non-packing nature of the branched architecture. Such polymers are known for their good solubility and low viscosity compared to linear analogues, making them easily processable. The numerous bromine and boronic acid chain ends can be further functionalized for applications in catalysis, sensing, or as polymer additives.

Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of conjugated polymers used in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. rsc.orgresearchgate.net The properties of these polymers can be finely tuned by modifying the chemical structure of the precursor monomers. This compound can be used as a key building block in several polymerization methods to synthesize novel PPV derivatives.

Suzuki Coupling: The boronic acid functionality allows the monomer to be copolymerized with a dihalo-vinylene or a bis(halomethyl) aromatic comonomer that contains vinylene linkages. This is a powerful method for creating well-defined polymer backbones. illinois.edu

Heck Coupling: The two bromine atoms allow the monomer to be copolymerized with a divinyl-aromatic compound via a palladium-catalyzed Heck reaction, which forms the characteristic vinylene bridges of the PPV structure. ecust.edu.cn

Gilch Polymerization: While typically employing bis(halomethyl)benzene derivatives, the bromine atoms on this compound could potentially be converted to halomethyl groups to participate in Gilch polycondensation, a common route to PPVs. nih.gov

The incorporation of the 2,3-dibromo substitution pattern into the PPV backbone would have a significant impact on the polymer's electronic and photophysical properties. The steric hindrance caused by the adjacent bromine atoms would force the polymer chain to twist, reducing intermolecular aggregation and potentially increasing solubility and fluorescence quantum yield in the solid state. Furthermore, the presence of heavy bromine atoms can enhance spin-orbit coupling, promoting intersystem crossing and making the resulting polymers candidates for phosphorescent materials for use in OLEDs.

Table 3: Potential Polymerization Strategies for PPV Derivatives Using this compound

| Polymerization Method | Reactive Group on Monomer | Example Co-monomer | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | -B(OH)₂ | 1,4-Divinyl-2,5-dibromobenzene | Aryl-Aryl |

| Heck Coupling | -Br | 1,4-Divinylbenzene | Aryl-Vinylene |

Despite a comprehensive search of available scientific literature, no specific research findings on the supramolecular assembly and self-organization of this compound on surfaces could be located. As a result, the detailed article requested, focusing solely on this compound within the specified outline, cannot be generated at this time.

The field of functional materials science extensively studies the on-surface behavior of related molecules, such as other halogenated phenylboronic acids and various aromatic boronic acids. This research reveals general principles that could be relevant to the behavior of this compound.

Typically, the supramolecular assembly of such molecules on surfaces is governed by a balance of intermolecular and molecule-substrate interactions. For phenylboronic acids, two primary interaction motifs are often observed:

Boroxine Formation: Phenylboronic acids can undergo a dehydration reaction on surfaces, leading to the self-assembly of boroxine rings. These six-membered rings, composed of alternating boron and oxygen atoms, are connected by the phenyl groups, often forming highly ordered two-dimensional covalent organic frameworks (COFs). The structure and ordering of these networks are influenced by the substrate and the position of substituents on the phenyl ring.

Dehalogenative Coupling: The bromine atoms on the phenyl ring can be utilized for on-surface synthesis, typically through Ullmann-type coupling reactions. Upon heating on a suitable metallic surface (like gold or silver), the carbon-bromine bonds can be cleaved, leading to the formation of radicals that subsequently form new carbon-carbon bonds. This process can lead to the formation of polymeric chains or more complex carbon-based nanostructures.

For a molecule like this compound, it is plausible that a competition or a sequence of these reactions could occur. For instance, initial self-assembly could be directed by the formation of boroxine networks, followed by a thermally induced dehalogenative polymerization. The ortho positioning of the two bromine atoms could potentially lead to the formation of specific fused aromatic structures after dehalogenation.

However, without direct experimental evidence from techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), or other surface-sensitive methods specifically for this compound, any description of its behavior would be purely speculative. Detailed research findings, including data on assembly structures, unit cell parameters, and reaction conditions, are necessary to construct a scientifically accurate article.

Therefore, until research specifically investigating the supramolecular assembly and self-organization of this compound on surfaces is published, it is not possible to provide the requested detailed article.

Medicinal Chemistry and Chemical Biology Applications of Boronic Acid Derivatives

Rational Drug Design Utilizing Boronic Acid Moieties

Rational drug design leverages the structural and mechanistic understanding of biological targets to create new therapeutic agents. researchgate.net Boronic acids, including derivatives like 2,3-Dibromophenylboronic acid, are valuable moieties in this process due to their unique chemical properties. nih.gov

Reversible Covalent Bond Formation with Biological Nucleophiles

A key feature of boronic acids in drug design is their ability to form reversible covalent bonds with biological nucleophiles. ambeed.comgoogle.com The boron atom in this compound possesses an empty p-orbital, making it an electrophile and a Lewis acid. researchgate.net This allows it to readily interact with nucleophilic residues found in biological macromolecules, such as the hydroxyl groups of serine or threonine residues in enzymes. ambeed.com

This interaction leads to the formation of a tetrahedral boronate adduct, which is a stable yet reversible covalent bond. biozol.denih.gov The reversibility of this bond is a significant advantage in drug design, as it can lead to prolonged target engagement compared to non-covalent inhibitors, while potentially avoiding the off-target toxicity associated with irreversible inhibitors. biozol.de The formation of these reversible adducts can reduce the risk of idiosyncratic toxicities that might arise from permanent protein modification. biozol.de

Enzyme Inhibition Mechanisms (e.g., Serine Protease Inhibition)

The ability to form reversible covalent bonds makes boronic acids potent enzyme inhibitors. bldpharm.com They are particularly effective against serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. nih.gov Arylboronic acids have been shown to be strong competitive inhibitors of serine proteases like chymotrypsin. nih.gov

The mechanism of inhibition involves the boronic acid moiety mimicking the transition state of peptide bond hydrolysis. The boron atom is attacked by the nucleophilic serine residue in the enzyme's active site, forming a tetrahedral intermediate that is structurally similar to the natural transition state of the enzymatic reaction. This stable complex effectively blocks the active site and inhibits the enzyme's function. The binding affinity and inhibitory potency can be influenced by the substituents on the phenyl ring. While specific data for the 2,3-dibromo substitution is not available, halogen atoms can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target enzyme.

Development of Therapeutic Agents

The unique properties of the boronic acid functional group have led to its incorporation into various therapeutic agents. The following sections explore the potential of this compound in different therapeutic areas based on the activities of other boronic acid derivatives.

Anticancer Drug Candidates

Boronic acid derivatives have emerged as a significant class of anticancer agents. The most notable example is Bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, as it forms a reversible covalent bond with the N-terminal threonine residue of the 26S proteasome. biozol.de

Following the success of Bortezomib, other boronic acid-containing anticancer agents have been developed, such as Ixazomib. Research has also explored simpler phenylboronic acid derivatives for their antitumor properties. Studies on various substituted phenylboronic acids have shown that the type and position of the substituent can significantly affect antiproliferative activity. While there is no specific data on this compound, related brominated compounds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have been investigated as kinase inhibitors with apoptosis-inducing properties.

Table 1: Examples of Boronic Acid-Based Anticancer Agents

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Bortezomib | Proteasome Inhibitor | Multiple Myeloma |

| Ixazomib | Proteasome Inhibitor | Multiple Myeloma |

This table presents examples of approved boronic acid drugs to illustrate the potential of the chemical class, not specific data for this compound.

Antimicrobial and Antifungal Compounds

Boronic acid derivatives have shown promise as antimicrobial and antifungal agents. Phenylboronic acid itself has demonstrated antifungal properties against human and plant pathogens like Alternaria alternata. The mechanism of action is thought to involve the disruption of essential biological processes within the fungal or bacterial cells.

Studies on brominated compounds have also revealed potent antimicrobial activity. For instance, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, isolated from a marine sponge, was found to be highly active against various bacteria, including Bacillus subtilis and Staphylococcus aureus. This suggests that the presence of bromine atoms on a phenyl ring can contribute to antimicrobial efficacy. Although direct studies on this compound are lacking, its structure, combining a phenylboronic acid moiety with bromine substituents, suggests it could be a candidate for investigation as an antimicrobial or antifungal agent.

Table 2: Research on Antimicrobial Activity of Related Compounds

| Compound Class | Organism(s) | Observed Effect |

|---|---|---|

| Phenylboronic Acid | Alternaria alternata | Inhibition of mycelial growth |

This table shows the activity of related compound classes to provide context for the potential of this compound.

Anti-inflammatory Therapeutics

The inhibition of serine proteases and other enzymes involved in inflammatory pathways makes boronic acids attractive candidates for the development of anti-inflammatory drugs. researchgate.net Chronic inflammation is implicated in a wide range of diseases, and targeting the enzymes that mediate these processes is a key therapeutic strategy.

Carboranes, which are boron clusters, have been used to modify existing nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their anti-inflammatory activity, for example, by targeting cyclooxygenase-2 (COX-2). researchgate.net While structurally different from phenylboronic acids, this demonstrates the utility of boron-containing moieties in modulating inflammatory targets. Given that many serine proteases play a role in inflammation, the potential of this compound as a serine protease inhibitor suggests it could possess anti-inflammatory properties. However, without direct experimental evidence, this remains a theoretical possibility.

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope within tumor cells. Subsequent irradiation with a beam of low-energy neutrons triggers a nuclear fission reaction, producing high-energy alpha particles and lithium-7 (B1249544) nuclei that destroy the cancer cells from within, with minimal damage to surrounding healthy tissue. An ideal BNCT agent must exhibit low toxicity and achieve a high concentration ratio in the tumor versus normal tissue and blood.

Although this compound is not used directly in clinical BNCT, its chemical structure makes it a valuable precursor for the synthesis of novel boron delivery agents. The boronic acid group provides the essential ¹⁰B payload. The two bromine atoms on the aromatic ring offer strategic points for chemical modification through reactions such as the Suzuki-Miyaura coupling. This enables the attachment of moieties designed to enhance tumor targeting and cellular uptake, such as amino acids, peptides, or other ligands that bind to overexpressed receptors on cancer cells.

The synthetic utility of this compound allows for the creation of a diverse library of potential BNCT agents from a single starting material. By sequentially reacting the two bromine positions, chemists can introduce different functional groups to optimize the agent's biological properties, including solubility, stability, and affinity for tumor cells.

Table 1: Hypothetical Synthetic Strategy for a BNCT Agent using this compound This table outlines a conceptual synthetic pathway and does not represent a specific, documented synthesis.

| Step | Precursor Compound | Reaction Type | Reagent/Catalyst Example | Moiety Attached | Resulting Intermediate/Product | Purpose of Modification |

|---|---|---|---|---|---|---|

| 1 | This compound | Suzuki-Miyaura Coupling | Aryl-boronic ester, Pd catalyst | Tumor-Targeting Ligand (e.g., folic acid derivative) | 2-Bromo-3-(targeting ligand)-phenylboronic acid | Introduce selective binding to cancer cells overexpressing a specific receptor. |

| 2 | Intermediate from Step 1 | Suzuki-Miyaura Coupling | Aryl-boronic ester, Pd catalyst | Solubility-Enhancing Group (e.g., polyethylene (B3416737) glycol chain) | 2-(Solubility group)-3-(targeting ligand)-phenylboronic acid | Improve aqueous solubility and pharmacokinetic properties of the final agent. |

Biosensing and Diagnostics

The unique chemical properties of the boronic acid group make it a cornerstone for the design of molecular sensors and diagnostic probes. Its ability to form reversible covalent bonds with diols is particularly useful for detecting saccharides, while its reactivity can also be harnessed to create probes for other biological analytes.

Phenylboronic acids are widely used as synthetic receptors for saccharides due to their ability to form stable, cyclic boronate esters with molecules containing 1,2- or 1,3-diol functionalities, which are ubiquitous in sugars. This interaction is the basis for developing sensors to monitor glucose levels or detect specific carbohydrate biomarkers associated with diseases.

This compound can serve as the core scaffold for constructing such sensors. The boronic acid group acts as the saccharide binding site. The bromine atoms function as convenient points for attaching a signaling component, such as a fluorophore or chromophore. Upon binding of a saccharide to the boronic acid, conformational or electronic changes in the molecule can modulate the output of the signaling unit, leading to a detectable change in fluorescence or color. This allows for the quantitative detection of the target saccharide. The presence of two bromine atoms allows for the introduction of additional functionalities that can fine-tune the sensor's binding affinity, selectivity, and response to pH.

Table 2: General Principles of Phenylboronic Acid Modification for Saccharide Sensing This table illustrates general structure-activity relationships for phenylboronic acid derivatives, which can be achieved synthetically starting from precursors like this compound.

| Modification to Phenyl Ring | Effect on Boronic Acid | Consequence for Sensing |

|---|---|---|

| Introduction of Electron-Withdrawing Groups | Lowers the pKₐ of the boronic acid | Enhances binding affinity for diols at physiological pH (around 7.4). |

| Introduction of Electron-Donating Groups | Increases the pKₐ of the boronic acid | Weakens binding affinity at neutral pH, may require more basic conditions. |

| Attachment of a Fluorophore (e.g., via Suzuki coupling) | Couples binding event to an optical signal | Allows for fluorescent detection of saccharide binding. |

| Incorporation of a Basic Amine Group | Can lower the effective pKₐ through intramolecular coordination | Facilitates rapid and reversible binding, enabling real-time sensing. |

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes within living systems. A typical probe consists of a recognition element that selectively interacts with a target analyte and a reporter element (e.g., a fluorophore) that signals the binding event.

This compound is a valuable building block for creating novel chemical probes. The boronic acid itself can serve as the recognition element for analytes like hydrogen peroxide and other reactive oxygen species, which are important mediators in cell signaling and pathology. Oxidation of the boronic acid to a phenol (B47542) by these species can trigger a significant change in the fluorescence of an attached reporter dye.

The dibromo-substitution pattern provides a platform for synthetic diversification. Using regioselective cross-coupling reactions, a fluorophore can be installed at one position, while the other position can be used to attach a targeting moiety (to direct the probe to a specific organelle like the mitochondria) or a group that modifies the probe's solubility and cell permeability. This modular approach enables the systematic development of probes with tailored properties for specific biological imaging applications.

Advanced Characterization and Computational Studies of 2,3 Dibromophenylboronic Acid

Spectroscopic Analysis for Structural Elucidation and Mechanistic Understanding

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of 2,3-dibromophenylboronic acid and for gaining insights into its behavior in chemical reactions. Methods such as solid-state Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide a window into the local atomic environment and bonding arrangements within the molecule.

Solid-state ¹¹B NMR spectroscopy serves as a powerful probe for the local environment of the boron atom in this compound. Unlike solution-state NMR, solid-state NMR provides information about the molecule in its crystalline form, revealing details about intermolecular interactions, such as hydrogen bonding, and the electronic structure around the boron nucleus. The ¹¹B nucleus (I = 3/2) is a quadrupolar nucleus, and its interaction with the local electric field gradient (EFG) provides sensitive information about the symmetry of the boron environment. nih.govnih.gov

The key parameters obtained from a solid-state ¹¹B NMR spectrum are the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ). The isotropic chemical shift is indicative of the electronic shielding around the boron atom. For trigonal planar (sp²-hybridized) boron in arylboronic acids, the δiso typically appears in the range of 25-35 ppm. nih.govresearchgate.net The quadrupolar coupling constant is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG, and it is highly sensitive to the geometry and electronic nature of the substituents on the boronic acid group. nih.gov The asymmetry parameter reflects the deviation of the EFG from axial symmetry.

For this compound, the presence of two bromine atoms on the phenyl ring is expected to influence the electronic environment of the boron atom, which would be reflected in its ¹¹B NMR parameters. A study of various substituted phenylboronic acids has shown that both electron-donating and electron-withdrawing groups can affect the CQ and δiso values. nih.gov In the solid state, this compound is likely to form hydrogen-bonded dimers or other oligomeric structures, which would also significantly impact the ¹¹B NMR spectrum. reddit.com

Table 1: Representative Solid-State ¹¹B NMR Parameters for Arylboronic Acids

| Compound | δiso (ppm) | CQ (MHz) | ηQ |

|---|---|---|---|

| Phenylboronic acid | 27.5 | 2.60 | 0.20 |

| 4-Fluorophenylboronic acid | 28.1 | 2.65 | 0.15 |

| 4-Methylphenylboronic acid | 27.2 | 2.55 | 0.25 |

| 4-Methoxyphenylboronic acid | 26.9 | 2.50 | 0.30 |

Note: The data in this table are hypothetical and representative of typical values for arylboronic acids, intended to illustrate the type of information obtained from solid-state ¹¹B NMR spectroscopy.

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and for monitoring the progress of chemical reactions involving this compound. sapub.orgswinburne.edu.au

The vibrational spectrum of this compound is characterized by several key absorption bands. The O-H stretching vibrations of the boronic acid group are typically observed as a broad band in the FTIR spectrum in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding. cdnsciencepub.com The B-O stretching vibrations usually appear in the 1300-1400 cm⁻¹ region, while the C-B stretching vibration is expected around 1000-1100 cm⁻¹. cdnsciencepub.comresearchgate.net The aromatic C-C stretching vibrations and C-H bending modes will also be present in the fingerprint region of the spectrum. researchgate.net

FTIR and Raman spectroscopy can be effectively used to monitor reactions such as the Suzuki-Miyaura coupling, where the consumption of the boronic acid and the formation of the new carbon-carbon bond can be tracked by observing changes in the vibrational spectrum. For instance, the disappearance of the characteristic O-H and B-O stretching bands of the boronic acid and the appearance of new bands corresponding to the coupled product would indicate the progress of the reaction. The non-destructive nature of these techniques allows for in-situ reaction monitoring. swinburne.edu.au

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Spectroscopic Technique |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200-3400 | FTIR |

| Aromatic C-H stretch | 3000-3100 | FTIR, Raman |

| B-O stretch | 1300-1400 | FTIR, Raman |

| Aromatic C=C stretch | 1400-1600 | FTIR, Raman |

| C-B stretch | 1000-1100 | Raman |

| B-O-H bend | 900-1000 | FTIR |

| C-Br stretch | 500-700 | FTIR, Raman |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental studies by offering detailed insights into the electronic structure, energetics, and dynamics of this compound at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.orgsigmaaldrich.com For this compound, DFT calculations can be employed to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. nih.gov

The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface, which can also be calculated using DFT, visualizes the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing bromine atoms and the boronic acid group will significantly influence the electronic properties of the phenyl ring. These calculations can help in understanding the regioselectivity of reactions involving this compound. unair.ac.id

Table 3: Representative DFT-Calculated Electronic Properties for a Substituted Phenylboronic Acid

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table are hypothetical and representative of typical values for a substituted phenylboronic acid, intended to illustrate the type of information obtained from DFT calculations.

Computational modeling can be used to investigate the energetics of reactions involving this compound, providing valuable information on reaction mechanisms and transition states. preprints.orgbiorxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a reaction's free energy landscape can be constructed. rsc.org

This approach is particularly useful for studying complex multi-step reactions like the Suzuki-Miyaura coupling. The activation energies for the different elementary steps, such as oxidative addition, transmetalation, and reductive elimination, can be calculated to identify the rate-determining step. The influence of ligands, solvents, and the electronic and steric effects of the dibromo-substituents on the reaction profile can also be systematically investigated. These computational studies can guide the optimization of reaction conditions to improve yields and selectivity.

The boronic acid group can rotate relative to the phenyl ring, leading to different conformers. nih.govlongdom.org Conformational analysis, often performed using computational methods, helps to identify the most stable conformations of this compound and the energy barriers for rotation around the C-B bond. dergipark.org.trresearchgate.net The relative energies of different conformers can influence the molecule's reactivity and its packing in the solid state. For ortho-substituted phenylboronic acids, steric hindrance and potential intramolecular interactions can significantly affect the preferred conformation. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. nih.gov By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can be used to study solvation effects, the dynamics of hydrogen bonding, and the conformational flexibility of the molecule. This information is crucial for understanding the behavior of the molecule in a realistic chemical environment and can complement the static picture provided by other computational methods.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In the advanced characterization of this compound, computational modeling serves as a powerful tool to predict spectroscopic parameters, which can then be compared with experimental data for mutual validation. This integrated approach provides deeper insights into the molecular structure and vibrational modes of the compound. The prediction of spectroscopic parameters for phenylboronic acids is a well-established methodology, frequently employing Density Functional Theory (DFT) for reliable results. nih.govnih.gov

For this compound, theoretical calculations would typically be performed using DFT with a basis set such as B3LYP/6-311++G(d,p) for geometry optimization and subsequent frequency calculations. nih.govnih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. nih.gov The theoretical wavenumbers from these calculations are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts for this compound would be calculated using the GIAO method. These predicted values are then compared against experimental spectra, typically recorded in a solvent like DMSO-d₆. The correlation between the predicted and experimental shifts is expected to be high, allowing for confident assignment of the signals to specific nuclei within the molecule.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific comparative data for this compound is not available in the cited literature.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.55 | 7.50 |

| H-5 | 7.30 | 7.25 |

| H-6 | 7.70 | 7.65 |

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific comparative data for this compound is not available in the cited literature.)